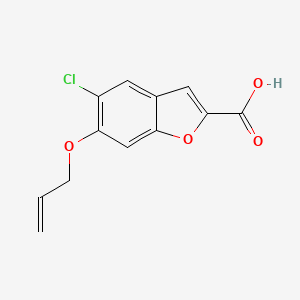![molecular formula C19H19NO6S B11823246 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid is a complex organic compound that features an indole nucleus, a sulfonyl group, and a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus and the prop-2-enoic acid moiety.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic substitution reactions are common at the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Products include various oxidized derivatives of the indole and prop-2-enoic acid moieties.
Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features .
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. It is being investigated for its ability to modulate specific biological targets .
Industry: In the industrial sector, it is used in the synthesis of advanced polymers and as a precursor for various functional materials .
作用機序
3-[3-(2,3-ジヒドロ-1H-インドール-1-スルホニル)-4,5-ジメトキシフェニル]プロプ-2-エン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。スルホニル基は、活性部位と強い相互作用を形成することができます。一方、インドール核は、π-πスタッキングと水素結合に関与することができます。 これらの相互作用は、酵素やシグナル伝達経路の活性を調節し、様々な生物学的効果をもたらす可能性があります .
類似の化合物:
- 3-(2,3-ジヒドロ-1H-インドール-1-スルホニル)安息香酸
- 3-(3,4-ジヒドロイソキノリン-2(1H)-イルスルホニル)安息香酸
- 1’,3’,3’-トリメチル-6-ニトロスピロ[クロメン-2,2’-インドール]
独自性: 類似の化合物と比較して、3-[3-(2,3-ジヒドロ-1H-インドール-1-スルホニル)-4,5-ジメトキシフェニル]プロプ-2-エン酸は、ジメトキシフェニルとプロプ-2-エン酸の両方の部分が存在することによって特徴付けられます。
類似化合物との比較
- 3-(2,3-Dihydro-1H-indole-1-sulfonyl)benzoic acid
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
Uniqueness: Compared to similar compounds, 3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid is unique due to the presence of both the dimethoxyphenyl and prop-2-enoic acid moieties.
特性
分子式 |
C19H19NO6S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H19NO6S/c1-25-16-11-13(7-8-18(21)22)12-17(19(16)26-2)27(23,24)20-10-9-14-5-3-4-6-15(14)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22) |
InChIキー |
VOCNVRJXSJPINX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
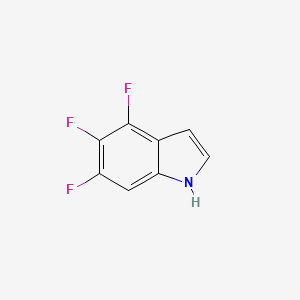
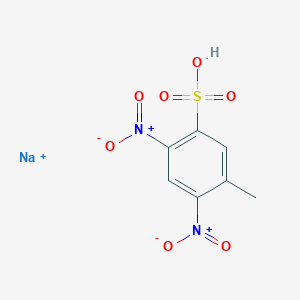
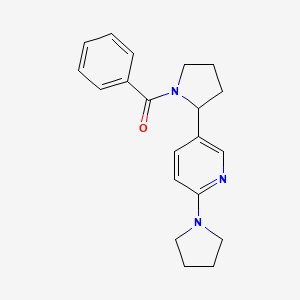
![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)

![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)
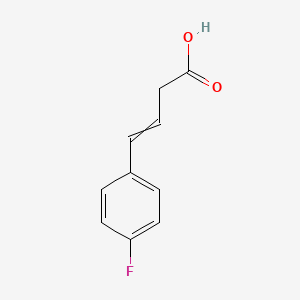

![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)

